molecular formula C22H28Cl2N2O2 B3404431 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215669-04-7

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B3404431
CAS RN: 1215669-04-7
M. Wt: 423.4 g/mol
InChI Key: HWBLZKBJIPXTII-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, also known as ACP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ACP is a piperazine derivative that has shown promise in the treatment of various disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is not fully understood, but it is thought to work by modulating the activity of the dopamine and serotonin systems in the brain. 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have therapeutic effects in animal models. However, there are also limitations to using 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride. One area of research could focus on the development of more potent and selective 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride analogs that have improved therapeutic properties. Another area of research could focus on the use of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine the safety and efficacy of 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride in humans, which could lead to the development of new treatments for anxiety, depression, and schizophrenia.

Scientific Research Applications

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. Another study found that 1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can modulate the activity of the dopamine and serotonin systems in the brain, which may be beneficial in the treatment of schizophrenia.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2.ClH/c1-2-6-18-7-3-4-10-22(18)27-17-21(26)16-24-11-13-25(14-12-24)20-9-5-8-19(23)15-20;/h2-5,7-10,15,21,26H,1,6,11-14,16-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLZKBJIPXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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